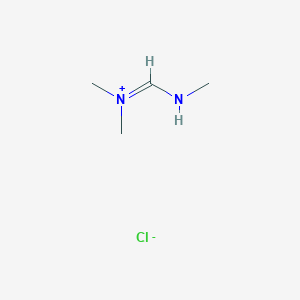
3-(2-Thioxo-benzooxazol-3-yl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Thioxo-benzooxazol-3-yl)-propionic acid is a chemical compound that belongs to the class of benzooxazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thioxo-benzooxazol-3-yl)-propionic acid typically involves the reaction of 2-aminothiophenol with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the benzooxazole ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Thioxo-benzooxazol-3-yl)-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzooxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Applications De Recherche Scientifique
3-(2-Thioxo-benzooxazol-3-yl)-propionic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Thioxo-benzooxazol-3-yl)-propionic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzooxazole and thioxo moieties. These interactions can modulate biological pathways and lead to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzoxazolethiol: Similar in structure but lacks the propionic acid moiety.
2-Benzothiazolethiol: Contains a sulfur atom in the thiazole ring instead of the oxygen atom in the benzooxazole ring.
2-Benzimidazolethiol: Contains a nitrogen atom in the imidazole ring instead of the oxygen atom in the benzooxazole ring.
Uniqueness
3-(2-Thioxo-benzooxazol-3-yl)-propionic acid is unique due to the presence of both the benzooxazole ring and the propionic acid moiety
Propriétés
IUPAC Name |
3-(2-sulfanylidene-1,3-benzoxazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-9(13)5-6-11-7-3-1-2-4-8(7)14-10(11)15/h1-4H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSAZJGKDUUSPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)O2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2912756.png)

![2,3,4-trifluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide](/img/structure/B2912759.png)
![6-{[4-(2,5-dimethylphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2912762.png)




![5-(2-Fluoropyridine-3-carbonyl)-5-azaspiro[3.5]nonan-8-one](/img/structure/B2912771.png)

![2-(2-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE](/img/structure/B2912773.png)

![3-hexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2912775.png)
![N-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2912778.png)
